

Fulacimstat Efficacy on Albuminuria in DKD: CADA DIA Trial Results

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Compound Focus: Fulacimstat

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Trial Arm	Patient Population	Treatment Duration	Change in UACR	Statistical Significance (vs. Placebo)
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| **Fulacimstat (25 mg BID)** [1] | Adults with Type 2 Diabetes and DKD (n=99) on standard of care (ACEi/ARB) | 24 weeks [1] | Increased by **3%** (Coefficient of Variation 88.9%) [1] | **Not Significant** Least square mean UACR ratio (**fulacimstat**/placebo): **0.804** (90% CI 0.627-1.030, P = 0.1477) [1] | | **Placebo** [1] | Adults with Type 2 Diabetes and DKD (n=48) on standard of care (ACEi/ARB) | 24 weeks [1] | Increased by **27.4%** (Coefficient of Variation 86%) [1] | — |

Experimental Protocol: The CADA DIA Trial

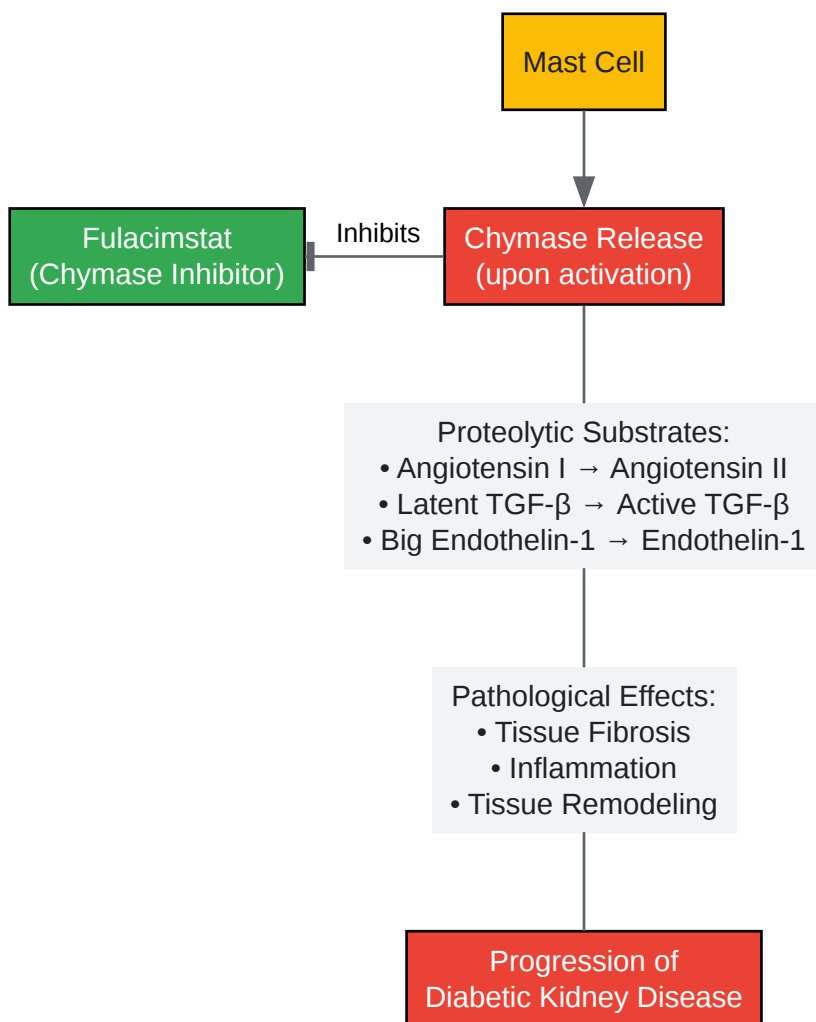
For research professionals, here are the key methodological details of the clinical trial that generated the data above.

- 1. Study Design:** The trial was a **double-blind, randomized, placebo-controlled, multicenter Phase 2 study** [1] [2].
- 2. Patient Population:** The study enrolled 147 patients with Type 2 diabetes and a clinical diagnosis of DKD. All participants were already receiving the maximum tolerated dose of either an **angiotensin II receptor blocker (ARB)** or an **angiotensin-converting enzyme inhibitor (ACEi)** for at least 3 months prior to screening, representing the standard of care [1].

- **3. Intervention:** Patients were randomized in a 2:1 ratio to receive either **fulacimstat 25 mg** or a matching **placebo**, administered orally twice daily for 24 weeks, on top of their existing standard care [1] [2].
- **4. Primary Endpoint:** The primary efficacy endpoint was the change from baseline in the **urine albumin-creatinine ratio (UACR)** after 24 weeks of treatment, measured in first-morning void urine samples [1] [2].
- **5. Key Outcome:** The analysis showed a non-significant UACR reduction of 19.6% for **fulacimstat** versus placebo. The trial concluded that **fulacimstat did not reduce albuminuria** in this patient population [1].

Mechanism of Action and Trial Rationale

The diagram below illustrates the mechanistic pathway targeted by **fulacimstat** and the logic behind its investigation in DKD.



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The rationale for investigating **fulacimstat** in DKD was based on pre-clinical evidence implicating chymase in processes central to DKD pathology, such as local angiotensin II production and TGF- β activation, which drive fibrosis and inflammation in the kidney [3]. Inhibiting this pathway was hypothesized to slow disease progression, with albuminuria serving as a key surrogate marker.

Interpretation and Contemporary Context

- **Trial Interpretation:** Despite achieving target plasma concentrations and a good safety profile, the lack of efficacy on the primary endpoint suggests that **chymase inhibition with fulacimstat does not play a major therapeutic role in DKD** [1].
- **Comparison with Other Therapies:** In contrast to **fulacimstat**'s results, other drug classes have demonstrated significant albuminuria reduction in DKD. For instance, **SGLT2 inhibitors** and **nonsteroidal mineralocorticoid receptor antagonists (MRAs)** like finerenone have become part of the standard of care based on robust evidence [4] [5]. Recent studies also show that combining these classes can lead to greater albuminuria reduction (e.g., ~30% with finerenone and empagliflozin) [5].

New Therapeutic Direction for Fulacimstat

Although not effective for DKD, recent research has uncovered a new potential application for **fulacimstat**. Evidence now suggests chymase plays a key role in stabilizing blood clots by inactivating plasmin within the thrombus [3] [6].

- **New Mechanism:** Chymase released from mast cells within thrombi cleaves and inactivates plasmin, impairing the body's natural ability to dissolve clots. **Fulacimstat**, by inhibiting chymase, can **accelerate clot dissolution (fibrinolysis)** [6].
- **Potential Advantage:** Crucially, in pre-clinical models, this **profibrinolytic effect does not increase bleeding risk**, a major limitation of current anticoagulant and thrombolytic therapies like tPA [3] [6]. This opens a promising new avenue for **fulacimstat** in conditions like stroke, pulmonary embolism, and deep vein thrombosis.

In summary, while **fulacimstat** did not meet its endpoint for albuminuria reduction in DKD, its well-characterized profile has enabled the exploration of a new and distinct therapeutic pathway.

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